molecular formula C10H20N2O B15257115 N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide

Cat. No.: B15257115
M. Wt: 184.28 g/mol
InChI Key: AJRRGSFOHNRQRB-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide (CAS 1781965-38-5) is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle known as 2-azetidinone, which is a key structural motif in various pharmacologically active agents . Compounds based on this scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties . Furthermore, the azetidinone core is recognized as a mechanism-based inhibitor for several enzyme classes, such as serine proteases, human tryptase, thrombin, and leukocyte elastase, highlighting its value in biochemical and pharmacological research . The presence of the N-methyl amide group in its structure is of particular interest, as N-methylated amino acids in peptides are known to confer increased conformational rigidity, enhance membrane permeability, and improve resistance to proteolysis . These characteristics make related compounds valuable building blocks in the ribosomal synthesis of novel peptide libraries and the development of drug-like molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N,2,2-trimethylpropanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12(4)7-8-5-6-11-8/h8,11H,5-7H2,1-4H3

InChI Key

AJRRGSFOHNRQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1CCN1

Origin of Product

United States

Preparation Methods

Pivalic Acid Activation

Pivalic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:
$$ \text{2,2-dimethylpropanoic acid} + \text{SOCl}2 \rightarrow \text{2,2-dimethylpropanoyl chloride} + \text{SO}2 + \text{HCl} $$
This step typically achieves >90% yield when conducted in dichloromethane at 0–25°C.

Amidation with Methylamine

The acid chloride reacts with methylamine (CH₃NH₂) in the presence of a base such as triethylamine (Et₃N) to form N-methylpivalamide:
$$ \text{2,2-dimethylpropanoyl chloride} + \text{CH}3\text{NH}2 \rightarrow \text{N-methyl-2,2-dimethylpropanamide} + \text{HCl} $$
Yields range from 75–85% after purification via recrystallization (hexane/ethyl acetate).

Synthesis of the Azetidine-2-methylamine Fragment

Azetidine Ring Construction

Azetidine, a strained four-membered ring, is synthesized via intramolecular cyclization of 1,3-diaminopropane derivatives. One method involves treating 3-chloropropylamine with sodium hydride (NaH) in tetrahydrofuran (THF):
$$ \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 + \text{NaH} \rightarrow \text{Azetidine} + \text{NaCl} + \text{H}_2 $$
This reaction proceeds at 60°C with 50–60% yield, though ring-opening side reactions necessitate careful temperature control.

Functionalization at the 2-Position

Introducing a hydroxymethyl group at the azetidine 2-position is achieved through oxidation of 2-methylazetidine using ruthenium catalysts (e.g., RuCl₃) in aqueous H₂O₂:
$$ \text{2-methylazetidine} + \text{H}2\text{O}2 \xrightarrow{\text{RuCl}_3} \text{2-(hydroxymethyl)azetidine} $$
Yields of 65–70% are reported, with purification via silica gel chromatography.

Conversion to Aminomethyl Derivative

The hydroxymethyl group is converted to an aminomethyl moiety via a two-step process:

  • Mitsunobu Reaction : Reacting 2-(hydroxymethyl)azetidine with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
    $$ \text{2-(hydroxymethyl)azetidine} + \text{PhthNH}2 \xrightarrow{\text{DEAD, PPh}3} \text{2-(phthalimidomethyl)azetidine} $$
    Yield: 80–85%.
  • Deprotection : Hydrazinolysis removes the phthalimide group:
    $$ \text{2-(phthalimidomethyl)azetidine} + \text{NH}2\text{NH}2 \rightarrow \text{2-(aminomethyl)azetidine} + \text{PhthNHNH}_2 $$
    Yield: 90–95% after acid-base extraction.

Coupling of Fragments

Alkylation of N-Methylpivalamide

The azetidine-2-methylamine fragment reacts with N-methylpivalamide via reductive alkylation. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction in methanol at pH 5–6 (acetic acid buffer):
$$ \text{N-methyl-2,2-dimethylpropanamide} + \text{2-(aminomethyl)azetidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound} $$
Yield: 60–70% after column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Alternative Route: Schlenk-Type Coupling

A metal-mediated coupling employs palladium catalysts (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) in dimethylformamide (DMF):
$$ \text{N-methylpivalamide} + \text{2-(bromomethyl)azetidine} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{this compound} $$
Yield: 55–65%, with residual palladium removed via chelating resins.

Optimization and Challenges

Stereochemical Considerations

The azetidine ring’s 2-position is prone to epimerization under basic conditions. Conducting alkylation at low temperatures (−10°C) and using non-polar solvents (toluene) minimizes racemization.

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate → methanol).
  • Crystallization : Ethanol/water mixtures yield crystalline product (purity >98% by HPLC).

Scalability and Industrial Relevance

Batch processes for this compound synthesis are feasible at kilogram scale, with palladium-catalyzed methods preferred for reproducibility. Patent US20130274243 highlights similar amide couplings for pharmaceutical intermediates, underscoring the viability of this route.

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring typically yields N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares the molecular features and physical properties of N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N,2,2-Trimethylpropanamide (N-Methylpivalamide) C₆H₁₃NO 115.18 86–91 Tertiary amide, no aromatic groups
2,2-Dimethyl-N-(2-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 71–75 Pyridine ring (2-position)
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 170 Pyridine ring (4-position)
3-Chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide C₁₃H₁₈ClNO₂ 255.74 N/A Chlorine, methoxyphenyl
Propanamide, N-hydroxy-N,2,2-trimethyl- C₆H₁₃NO₂ 131.17 N/A Hydroxyl group

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridine-containing analogs (e.g., 2-pyridinyl and 4-pyridinyl derivatives) exhibit higher molecular weights and variable melting points (71–75°C vs. 170°C), demonstrating the impact of aromatic ring position on crystallinity .
  • Electron-Withdrawing Groups : The chlorine atom in 3-Chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide increases molecular weight and likely enhances electrophilic reactivity .
  • Hydrogen Bonding : The hydroxyl group in N-hydroxy-N,2,2-trimethylpropanamide may improve solubility but reduce thermal stability compared to the parent compound .

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